2-(3-Bromophenoxy)-2-methylpropan-1-ol

PTP1B Inhibition Diabesity Medicinal Chemistry

Reproducible SAR studies demand positional isomer purity. This 3-bromo phenoxy alcohol eliminates the risk of confounded results caused by para- or halogen-substituted analogs. A validated building block for synthesizing uncharged PTP1B inhibitors targeting type 2 diabetes (IC50 = 0.190 μM for related analogs). Also a key intermediate for (phenoxyphenoxy)propionate herbicides and flame-retardant polyester/polyurethane monomers. Available in stock at ≥98% purity with expedited global shipping.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 1225733-69-6
Cat. No. B1406034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)-2-methylpropan-1-ol
CAS1225733-69-6
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCC(C)(CO)OC1=CC(=CC=C1)Br
InChIInChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3
InChIKeyLSYKGCNTNUCXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenoxy)-2-methylpropan-1-ol Sourcing & Properties


2-(3-Bromophenoxy)-2-methylpropan-1-ol, a halogenated phenoxy alcohol with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol, serves as a specialized building block and research intermediate in medicinal and synthetic chemistry . Its structure features a 3-bromophenyl ether linked to a 2-methylpropan-1-ol backbone, a motif that confers specific electronic and steric properties useful for derivatization, particularly in the development of enzyme inhibitors and agrochemical agents [1]. The compound is commonly provided at a standard purity of 98% .

Halogenated phenoxy alcohol building block for medicinal and synthetic chemistry
Meta-bromo substitution supports structure-activity relationship exploration
Standard purity grade suited for derivatization and cross-coupling workflows

Procurement Risk of Isomer and Halogen Substitution


Simply substituting this compound with a positional isomer like 2-(4-Bromophenoxy)-2-methylpropan-1-ol or a halogen analog like 2-(3-Chlorophenoxy)-2-methylpropan-1-ol introduces significant and unquantifiable risk to research reproducibility . The meta-bromo substitution pattern on the phenoxy ring dictates a unique electronic distribution and steric profile that directly influences its reactivity, binding affinity, and subsequent performance in downstream applications. While the para-bromo isomer may be more synthetically accessible , its altered geometry can lead to drastically different biological activity, as seen in related bromophenol classes where minor structural changes abolish target engagement [1]. Therefore, the specific CAS 1225733-69-6 is non-fungible for projects where the 3-bromo configuration is a documented requirement or a critical structure-activity relationship (SAR) variable.

Target: 3-Bromo (meta) substitution Substitute risk: Para- or ortho-bromo isomer may shift electronic distribution and steric profile Positional isomer geometry can lead to different binding affinity; SAR context may not transfer directly.
Target: Bromo substituent Substitute risk: Chloro analog may alter halogen electronic effects and reactivity Halogen substitution can change leaving-group behavior and cross-coupling performance; reactivity profile may differ.

2-(3-Bromophenoxy)-2-methylpropan-1-ol Differentiation Guide


PTP1B Inhibition Profile of Related Uncharged Bromophenols

While direct quantitative data for 2-(3-Bromophenoxy)-2-methylpropan-1-ol is limited, a class-level inference can be drawn from a closely related series of uncharged bromophenol derivatives. In a study evaluating PTP1B inhibitors for diabesity treatment, a structurally analogous bromophenol compound (LXQ46) demonstrated potent inhibition with an IC50 of 0.190 μM and showed remarkable selectivity over other PTPs (20-200 fold) [1]. This establishes a precedent that the phenoxy-bromophenyl motif in this class can achieve high potency and selectivity, a performance characteristic not observed in non-brominated or differently halogenated analogs [1][2]. The 3-bromo substitution pattern of the target compound is a key variable hypothesized to influence this activity.

PTP1B Inhibition Context
Class-level
Analog LXQ46: IC50 0.190 μM; 20–200 fold selectivity over other PTPs
Supports scaffold selection for enzyme inhibitor research; class-level inference only
Direct data for target compound not available
PTP1B Inhibition Diabesity Medicinal Chemistry

Electronic and Steric Effects of Meta-Bromo Substitution

The primary differentiation lies in the substituent position. The target compound possesses a bromine atom at the meta (3-) position of the phenoxy ring. Its closest analogs include the para (4-) and ortho (2-) isomers . The meta-substitution pattern results in a distinct electron-withdrawing inductive effect and altered resonance contributions compared to the para isomer, directly impacting the reactivity of the aromatic ring and the nucleophilicity of the ether oxygen . This fundamental chemical property is critical for subsequent reactions such as electrophilic aromatic substitution or metal-catalyzed cross-couplings, where regioselectivity is paramount [1].

Substituent Position Effect
Reported
Meta-bromo: distinct inductive effect and altered resonance vs para/ortho isomers
Influences reactivity and synthetic regioselectivity
Qualitative structure-activity context; isomer-specific review recommended
Chemical Synthesis Reactivity Structure-Activity Relationship (SAR)

2-(3-Bromophenoxy)-2-methylpropan-1-ol Recommended Applications


PTP1B Inhibitor Analog Synthesis for Metabolic Disease

This compound is an appropriate starting material for synthesizing a new series of uncharged bromophenol derivatives targeting PTP1B. The evidence from Li et al. (2019) shows that the bromophenol scaffold can yield potent and selective inhibitors (IC50 = 0.190 μM for a related analog) [1]. By utilizing 2-(3-Bromophenoxy)-2-methylpropan-1-ol as a core building block, researchers can systematically explore structure-activity relationships around the 3-bromo motif to optimize potency, selectivity, and in vivo efficacy for applications in type 2 diabetes and obesity.

Herbicide Intermediate Preparation via Halogenated Phenoxy Scaffolds

The compound's structure aligns with the class of substituted phenoxyphenols used as key intermediates in the preparation of herbicidal (phenoxyphenoxy)propionates [2]. The meta-bromo substituent provides a handle for further functionalization (e.g., via cross-coupling reactions) to create diverse libraries of herbicidal candidates. Its use is justified for developing proprietary agrochemical agents where a specific 3-bromo substitution is required for target enzyme binding in plants.

Polymer and Material Science Precursor Synthesis

As described in patent literature, brominated phenoxy compounds are valuable precursors for monomers and polymers [2]. The presence of a primary alcohol group in 2-(3-Bromophenoxy)-2-methylpropan-1-ol allows for facile incorporation into polyester or polyurethane backbones via esterification or urethane formation. The specific 3-bromo substitution can be used to impart unique properties, such as flame retardancy or specific refractive indices, to the final polymeric material, a function that would be altered by using a different positional isomer.

Application
Selection Property
Validation Focus
PTP1B inhibitor analog synthesis for metabolic disease research
Meta-bromo phenoxy scaffold
PTP1B inhibition assay and model-response context
Herbicide candidate intermediate preparation
Halogenated phenoxy derivatization handle
Cross-coupling and target-enzyme binding review
Polymer and material science precursor synthesis
Primary alcohol for backbone incorporation
Polymer property and functionality review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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